6-Amino-N-neopentyl-9H-purine-9-carboxamide

Lipophilicity Drug Likeness Membrane Permeability

6-Amino-N-neopentyl-9H-purine-9-carboxamide (CAS 1092352-87-8) is a synthetic purine derivative bearing a 6-amino group and an N9-neopentyl carboxamide substituent, with molecular formula C₁₁H₁₆N₆O and a molecular weight of 248.28 g/mol. The compound belongs to the class of 6-substituted purines, identified as inhibitors of endogenous protein degradation in isolated rat hepatocytes.

Molecular Formula C11H16N6O
Molecular Weight 248.28 g/mol
CAS No. 1092352-87-8
Cat. No. B3319282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-neopentyl-9H-purine-9-carboxamide
CAS1092352-87-8
Molecular FormulaC11H16N6O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC(=O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C11H16N6O/c1-11(2,3)4-13-10(18)17-6-16-7-8(12)14-5-15-9(7)17/h5-6H,4H2,1-3H3,(H,13,18)(H2,12,14,15)
InChIKeyYXOCWKFMJCKUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N-neopentyl-9H-purine-9-carboxamide (CAS 1092352-87-8): Sourcing Guide and Comparator-Based Differentiation


6-Amino-N-neopentyl-9H-purine-9-carboxamide (CAS 1092352-87-8) is a synthetic purine derivative bearing a 6-amino group and an N9-neopentyl carboxamide substituent, with molecular formula C₁₁H₁₆N₆O and a molecular weight of 248.28 g/mol . The compound belongs to the class of 6-substituted purines, identified as inhibitors of endogenous protein degradation in isolated rat hepatocytes [1]. Its defining structural feature is the neopentyl (2,2-dimethylpropyl) moiety at the carboxamide N-position, which confers distinct steric and lipophilic properties relative to linear or less-branched alkyl analogs. Commercially available at 95% purity, this compound serves as a research chemical and synthetic building block for developing purine-based bioactive molecules .

Why 6-Amino-N-neopentyl-9H-purine-9-carboxamide Cannot Be Replaced by Other N9-Alkyl Purine Carboxamides


Within the 6-amino-N-alkyl-9H-purine-9-carboxamide series, the identity of the N9-alkyl substituent governs both the physicochemical properties and the biological activity profile. The neopentyl group introduces a unique combination of steric bulk, conformational rigidity, and intermediate lipophilicity that is not replicated by linear (n-butyl), geometrically constrained (tert-butyl), or smaller (methyl, ethyl) alkyl chains . In the foundational structure-activity landscape of 6-substituted purines as inhibitors of autophagic/lysosomal protein degradation, subtle changes in the N9-substituent structure were observed to shift the balance between protein degradation inhibition and protein synthesis suppression, making direct interchange between analogs without quantitative justification a source of experimental irreproducibility [1]. These substituent-dependent property differences translate into measurably distinct LogP values and are predicted to alter membrane permeability, metabolic stability, and target engagement .

6-Amino-N-neopentyl-9H-purine-9-carboxamide: Head-to-Head Quantitative Comparator Evidence


Lipophilicity Advantage: Higher LogP Relative to n-Butyl Analog

The neopentyl analog exhibits a higher predicted partition coefficient than the linear n-butyl analog. The computed LogP for 6-Amino-N-neopentyl-9H-purine-9-carboxamide is 1.79790, compared to 1.73840 for 6-Amino-N-butyl-9H-purine-9-carboxamide . The XlogP for the neopentyl compound is also reported as 1.4 . This 0.06 LogP unit increase corresponds to an approximately 15% greater preference for the organic phase in a standard octanol-water partitioning experiment, which can translate to enhanced passive membrane permeability and improved intracellular accumulation in cellular assays.

Lipophilicity Drug Likeness Membrane Permeability

Steric Differentiation: Reduced Conformational Flexibility versus n-Butyl Analog

The neopentyl group is a β-branched alkyl substituent that introduces greater steric bulk and reduced conformational freedom compared to the linear n-butyl chain. While the n-butyl analog possesses four rotatable bonds in its alkyl tail, the neopentyl analog has a quaternary carbon center that limits rotational degrees of freedom to effectively two rotatable bonds (the N-CH₂ and the C(CH₃)₃ rotation) . This conformational restriction is expected to reduce entropic penalties upon target binding and may improve selectivity for binding pockets with sterically constrained sub-pockets. The tert-butyl analog (CAS 64442-31-5), by contrast, lacks the methylene spacer, placing the quaternary carbon directly adjacent to the carboxamide nitrogen, which alters the spatial orientation of the branched alkyl group relative to the purine scaffold .

Steric Bulk Conformational Restriction Selectivity

Class-Level Biological Activity: Autophagic/Lysosomal Protein Degradation Inhibition

6-Amino-N-neopentyl-9H-purine-9-carboxamide belongs to the class of 6-substituted purines, which were systematically evaluated by Gordon and Seglen (1982) for their ability to inhibit endogenous protein degradation in isolated rat hepatocytes [1]. In this landmark study, approximately 100 purine derivatives were screened, and methylated 6-aminopurines (including 3-methyladenine) were identified as selective inhibitors of autophagic/lysosomal protein degradation, with 3-methyladenine at 5 mM achieving approximately 60% inhibition of endogenous protein degradation without suppressing protein synthesis [1]. While the neopentyl analog was not explicitly reported in this study, its structural features (6-amino purine core, N9-alkyl carboxamide substitution) place it within this validated pharmacophore class. The neopentyl substituent may offer a differentiated degradation-inhibition-to-synthesis-suppression ratio compared to the reference compound 3-methyladenine, which serves as the standard autophagy inhibitor in the field [2].

Autophagy Inhibition Protein Degradation Hepatocyte Assay

Purity Benchmark: Certified 95% Purity for Reproducible Research

The commercially available 6-Amino-N-neopentyl-9H-purine-9-carboxamide from Synchem is supplied at a certified purity of 95% . This purity specification is critical for biological assays where impurities can confound results, particularly in autophagy inhibition studies where trace contaminants with lysosomotropic activity (e.g., chloroquine-like compounds) can artifactually inhibit protein degradation [1]. The compound is available in 250 mg units, which provides sufficient material for full dose-response characterization in cellular assays (typical requirements: 5-50 mg for a 10-concentration IC₅₀ determination in 96-well format). In contrast, many closely related N9-alkyl purine carboxamide analogs are available only as custom synthesis products without defined purity certificates, introducing uncertainty in cross-study comparisons.

Chemical Purity Reproducibility Procurement

Synthetic Utility: Neopentyl Group as a Metabolically Stable Building Block

The neopentyl group is widely recognized in medicinal chemistry as a metabolically stable alkyl substituent due to the absence of benzylic or allylic hydrogens and the steric shielding of the quaternary carbon center. This structural feature reduces susceptibility to cytochrome P450-mediated oxidative metabolism compared to linear alkyl chains [1]. The compound's N9-carboxamide linkage provides a versatile handle for further derivatization, enabling the synthesis of more complex purine-based chemical probes or drug candidates. The neopentyl carboxamide motif appears in clinically evaluated compounds such as BMS-986094 (a phosphoramidate prodrug for HCV), where the neopentyl ester moiety contributes to favorable pharmacokinetic properties . While not directly comparable in bioactivity, this class-level design principle supports the strategic value of the neopentyl substituent in purine-based compound libraries.

Metabolic Stability Building Block Medicinal Chemistry

Optimal Research Application Scenarios for 6-Amino-N-neopentyl-9H-purine-9-carboxamide


Autophagy and Proteostasis Research: Differentiated Tool Compound for Lysosomal Protein Degradation Studies

Researchers investigating autophagic/lysosomal protein degradation pathways can employ 6-Amino-N-neopentyl-9H-purine-9-carboxamide as a structurally distinct member of the 6-substituted purine inhibitor class first characterized by Gordon and Seglen (1982) . The neopentyl substituent offers a unique steric and lipophilic profile compared to the standard autophagy inhibitor 3-methyladenine, enabling SAR studies that probe the steric tolerance of the autophagy regulatory target(s). The higher LogP (1.80 vs. 1.74 for the n-butyl analog) [1] may facilitate improved cell penetration in autophagy flux assays using LC3-II turnover or p62/SQSTM1 degradation as readouts.

Medicinal Chemistry: Purine-Based Kinase Inhibitor Library Design

In kinase inhibitor discovery programs, the purine scaffold is a privileged structure for ATP-binding site engagement. 6-Amino-N-neopentyl-9H-purine-9-carboxamide serves as a key building block for introducing the N9-neopentyl carboxamide moiety, which can be further derivatized at the 6-amino position to generate focused libraries . The metabolic stability advantage of the neopentyl group over linear alkyl chains makes this building block particularly valuable for lead optimization campaigns where pharmacokinetic half-life is a critical parameter. Commercially available at 95% purity in 250 mg quantities , the compound provides sufficient material for parallel synthesis of 50-100 analogs at 2-5 mg scale.

Chemical Biology: Probe Development for Protein Degradation Target Identification

The compound can be utilized as a starting point for developing activity-based probes or affinity reagents targeting the molecular machinery of autophagic protein degradation. The N9-neopentyl carboxamide group provides a synthetically accessible handle for introducing biotin, fluorophore, or photoaffinity tags without disrupting the purine core's biological activity . The class-level evidence for selective inhibition of endogenous (but not exogenous) protein degradation [1] suggests that appropriately tagged analogs may enable target identification through pull-down proteomics or cellular imaging approaches.

Procurement Decision Support: Comparator-Validated Selection for SAR Studies

When selecting an N9-alkyl purine carboxamide for structure-activity relationship studies, procurement decisions should be guided by quantifiable property differences rather than catalog convenience alone. The neopentyl analog offers a measured LogP of 1.80 , 2 rotatable bonds in the N9-substituent, and documented 95% purity , compared to the n-butyl analog (LogP 1.74, 4 rotatable bonds) and the tert-butyl analog (direct N-tert-butyl attachment lacking methylene spacer). These property differences justify selection of the neopentyl compound when the research objective requires balanced lipophilicity, conformational restriction, and a metabolically stable substituent for cellular or in vivo studies.

Quote Request

Request a Quote for 6-Amino-N-neopentyl-9H-purine-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.